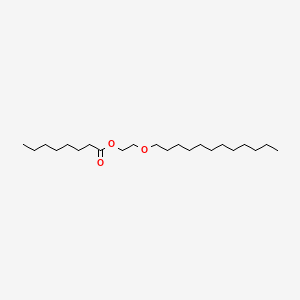![molecular formula C16H11F2NO3S B14457722 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole CAS No. 72399-66-7](/img/structure/B14457722.png)
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an oxazole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethanesulfonyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho or para to the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl ring .
Applications De Recherche Scientifique
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Trifluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Methanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Ethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
72399-66-7 |
|---|---|
Formule moléculaire |
C16H11F2NO3S |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
2-[4-(difluoromethylsulfonyl)phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO3S/c17-16(18)23(20,21)13-8-6-12(7-9-13)15-19-10-14(22-15)11-4-2-1-3-5-11/h1-10,16H |
Clé InChI |
JOBLWLIITVPQRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


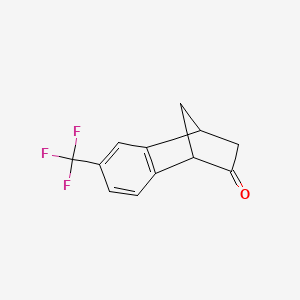
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)


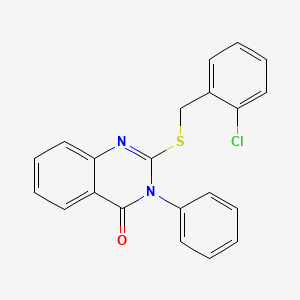

![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
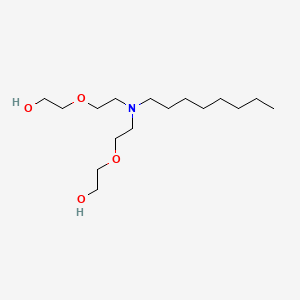


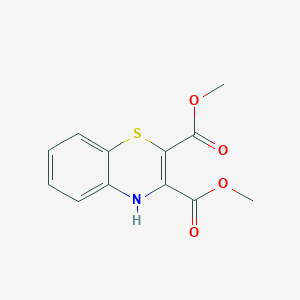
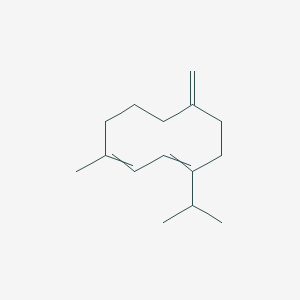
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
